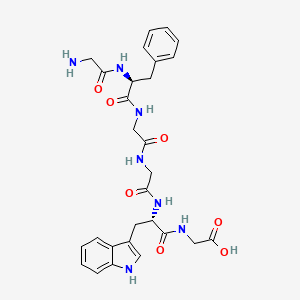
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine is a complex peptide composed of multiple amino acids, including glycine, phenylalanine, and tryptophan
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted reactions. The amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and the presence of catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the precise control of reaction conditions and the sequential addition of amino acids. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and high yields.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present, leading to the cleavage of these bonds.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine, while reduction of disulfide bonds results in the formation of free thiol groups.
Aplicaciones Científicas De Investigación
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and the behavior of peptides under various chemical conditions.
Biology: The compound is used in studies related to protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its role in drug delivery systems and as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may interact with enzymes involved in protein synthesis or degradation, affecting the overall protein turnover in cells.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-phenylalanine: A simpler dipeptide composed of glycine and phenylalanine.
Glycylglycine: The simplest dipeptide, composed of two glycine residues.
L-tryptophylglycine: A dipeptide composed of tryptophan and glycine.
Uniqueness
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine is unique due to its complex structure, which includes multiple amino acids with distinct properties. This complexity allows it to interact with a wide range of molecular targets and participate in various biochemical processes, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60341-75-5 |
|---|---|
Fórmula molecular |
C28H33N7O7 |
Peso molecular |
579.6 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H33N7O7/c29-12-23(36)34-21(10-17-6-2-1-3-7-17)27(41)32-14-24(37)31-15-25(38)35-22(28(42)33-16-26(39)40)11-18-13-30-20-9-5-4-8-19(18)20/h1-9,13,21-22,30H,10-12,14-16,29H2,(H,31,37)(H,32,41)(H,33,42)(H,34,36)(H,35,38)(H,39,40)/t21-,22-/m0/s1 |
Clave InChI |
SLCHETWVOZBBLL-VXKWHMMOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)CN |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)




phosphanium iodide](/img/structure/B14613819.png)
![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)

